Cas no 2228918-46-3 ((5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate)

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate
- EN300-2006585
- 2228918-46-3
-
- インチ: 1S/C8H9ClFNO4S/c1-14-8-5(4-15-16(11,12)13)2-6(9)3-7(8)10/h2-3H,4H2,1H3,(H2,11,12,13)
- InChIKey: HVYKUALKQOGGEE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)COS(N)(=O)=O)OC)F
計算された属性
- せいみつぶんしりょう: 268.9924848g/mol
- どういたいしつりょう: 268.9924848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 87Ų
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006585-0.5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-2006585-0.05g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-2006585-5.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-2006585-0.25g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-2006585-10.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-2006585-1.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-2006585-10g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-2006585-0.1g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-2006585-2.5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-2006585-5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 5g |
$2858.0 | 2023-09-16 |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamateに関する追加情報
Research Brief on (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228918-46-3) in Chemical Biology and Pharmaceutical Applications
The compound (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228918-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This sulfamate derivative, characterized by its unique halogenated aromatic structure, has been investigated for its role as a selective enzyme inhibitor, particularly targeting carbonic anhydrases (CAs) and steroid sulfatases (STS). These enzymes are implicated in various pathological conditions, including cancer, glaucoma, and neurodegenerative diseases, making this compound a promising candidate for drug development.
Recent studies have focused on the synthesis and optimization of (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate to enhance its pharmacokinetic properties and selectivity. Advanced computational modeling and X-ray crystallography have been employed to elucidate its binding mechanisms with target enzymes. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits nanomolar affinity for CA isoforms IX and XII, which are overexpressed in hypoxic tumor environments. This selectivity suggests its potential as an anticancer agent, particularly in combination therapies targeting tumor metabolism.
In addition to its anticancer properties, (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate has shown promise in neuropharmacology. A 2024 study in ACS Chemical Neuroscience revealed its ability to cross the blood-brain barrier and modulate STS activity, which is involved in the regulation of neurosteroids. This finding opens new avenues for treating neurodegenerative disorders such as Alzheimer's disease, where neurosteroid imbalance plays a critical role. The compound's fluorinated methoxy group appears to contribute to its enhanced bioavailability and CNS penetration, addressing a common challenge in neurotherapeutic development.
Despite these advancements, challenges remain in the clinical translation of (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate. Current research is addressing its metabolic stability and potential off-target effects through structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials, with a focus on optimizing its therapeutic index. The ongoing research underscores the importance of sulfamate-based compounds in modern drug discovery and highlights the potential of 2228918-46-3 as a versatile scaffold for developing targeted therapies.
In conclusion, (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate represents a compelling case study in rational drug design, combining chemical biology insights with therapeutic innovation. Its dual targeting of CA and STS pathways, along with its favorable physicochemical properties, positions it as a multifaceted tool for addressing unmet medical needs. Future directions include exploring its applications in other disease areas and developing prodrug strategies to further enhance its clinical potential.
2228918-46-3 ((5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate) 関連製品
- 896308-28-4(methyl N-2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonylcarbamate)
- 202586-58-1(2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)
- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)
- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)
- 2172003-86-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 2138549-90-1(2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine-3-carboxylic acid)
- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)



